molecular formula C24H24FN7 B2525774 N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946289-88-9

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine

Cat. No.: B2525774
CAS No.: 946289-88-9
M. Wt: 429.503
InChI Key: UFTYVDKTSNXRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, substituted with a piperazine ring and phenyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the piperazine and phenyl substituents. Common synthetic routes include:

    Formation of the Pteridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2,4-diaminopyrimidine and formic acid.

    Substitution Reactions: The piperazine ring is introduced via nucleophilic substitution reactions, often using reagents like 1-(4-fluorophenyl)piperazine.

    Coupling Reactions: The final step involves coupling the pteridine core with the substituted piperazine and phenyl groups under controlled conditions, typically using catalysts and solvents like palladium on carbon and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the phenyl or piperazine rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dimethylformamide, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]pteridin-4-amine
  • N-(3,4-dimethylphenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]pteridin-4-amine
  • N-(3,4-dimethylphenyl)-2-[4-(4-bromophenyl)piperazin-1-yl]pteridin-4-amine

Uniqueness

What sets N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine apart from similar compounds is the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity, binding affinity, and biological activity, making it a unique and valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7/c1-16-3-6-19(15-17(16)2)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)20-7-4-18(25)5-8-20/h3-10,15H,11-14H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTYVDKTSNXRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.